

Application Notes and Protocols for ERAS-601 in Animal Models of Cancer

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Compound of Interest

Compound Name: RS-601

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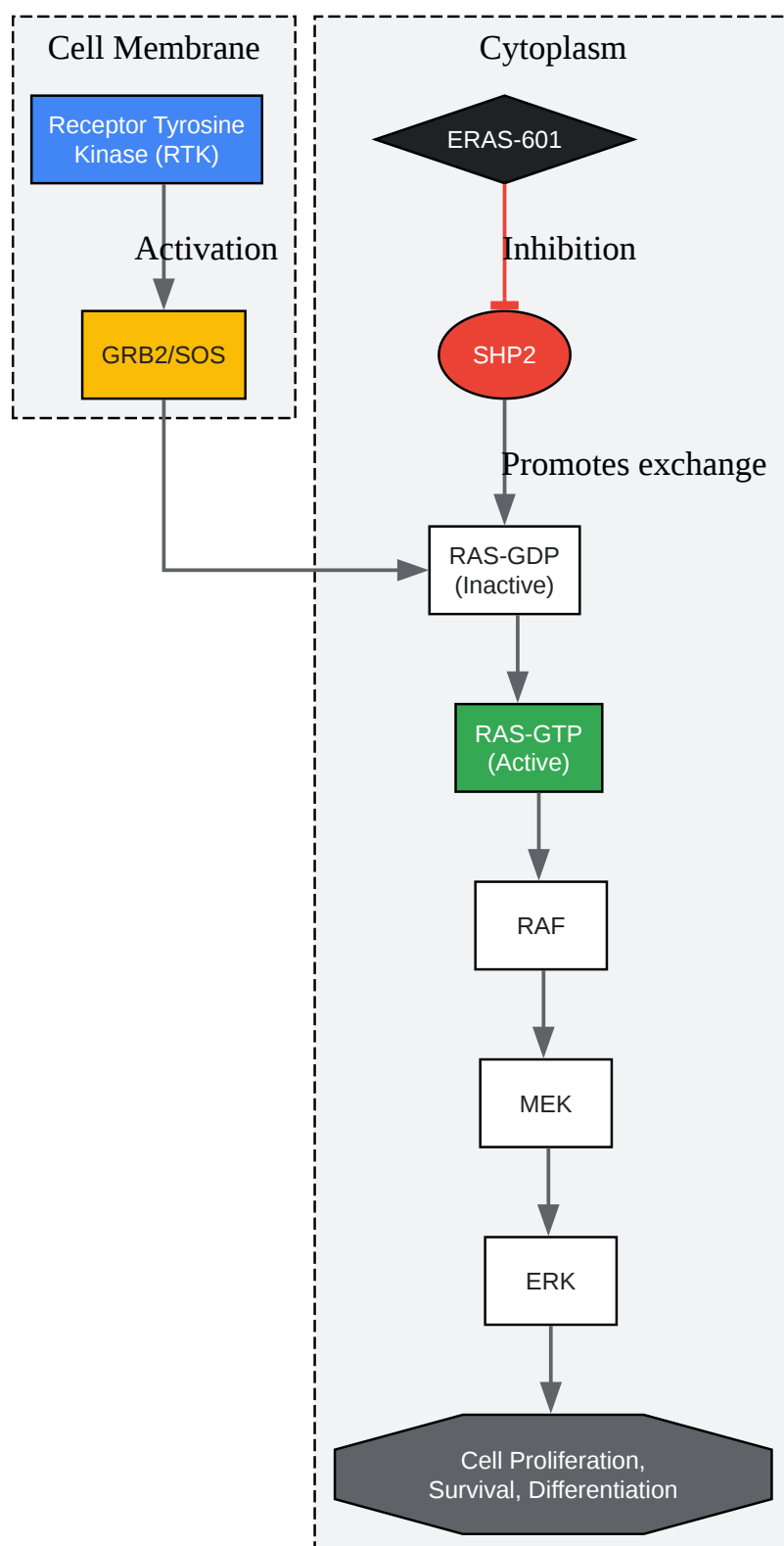
Introduction

ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers.[2] ERAS-601 inhibits SHP2-mediated signaling, leading to the suppression of the MAPK pathway and subsequent inhibition of tumor cell growth.[2][1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 as a single agent and in combination with other targeted therapies in various cancer models.[1][3]

These application notes provide a summary of the preclinical data and detailed protocols for the administration of ERAS-601 in animal models of cancer, based on publicly available information.

Mechanism of Action

ERAS-601 allosterically inhibits the SHP2 protein, preventing its activation. This in turn inhibits the loading of active GTP-bound oncogenic RAS and downstream signaling through the MAPK pathway, as measured by the inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels. [1]



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Caption: Simplified signaling pathway of ERAS-601 action.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of ERAS-601

Cell Line	Cancer Type	Key Mutation	IC50 (nM)
NCI-H358	NSCLC	KRAS G12C	Data not publicly available
Other RAS/MAPK activated cell lines	Various	EGFR, KRAS, BRAF Class III, NF1LOF	Data not publicly available

NSCLC: Non-Small Cell Lung Cancer. Data on specific IC50 values from publicly available sources is limited. ERAS-601 has demonstrated anti-proliferative activity across a panel of human cancer cell lines with oncogenic alterations in the RAS/MAPK pathway.

[\[1\]](#)

Table 2: In Vivo Anti-tumor Activity of ERAS-601 in Xenograft Models

Xenograft Model	Cancer Type	Key Mutation(s)	Dosing Regimen	Outcome
NCI-H358 (CDX)	NSCLC	KRAS G12C	10 mg/kg BID, Oral	Significant tumor growth inhibition
NCI-H358 (CDX)	NSCLC	KRAS G12C	30 mg/kg QD, Oral	Significant tumor growth inhibition
Multiple CDX & PDX	Various	KRAS mutant (11 models)	10 mg/kg BID or 30 mg/kg QD, Oral	Significant tumor growth inhibition
Multiple CDX & PDX	Various	EGFR mutant (5 models)	10 mg/kg BID or 30 mg/kg QD, Oral	Significant tumor growth inhibition
Multiple CDX & PDX	Various	BRAF Class III mutant (3 models)	10 mg/kg BID or 30 mg/kg QD, Oral	Significant tumor growth inhibition
Multiple CDX & PDX	Various	NF1LOF mutant (4 models)	10 mg/kg BID or 30 mg/kg QD, Oral	Significant tumor growth inhibition
Multiple CDX & PDX	Various	Triple wildtype (KRAS/NRAS/BRAF) (2 models)	10 mg/kg BID or 30 mg/kg QD, Oral	Significant tumor growth inhibition

CDX: Cell-Derived
Xenograft; PDX: Patient-Derived
Xenograft; BID: Twice daily; QD: Once daily.
Significant tumor growth inhibition was observed relative to vehicle

control (p-value
< 0.05).[1]

Experimental Protocols

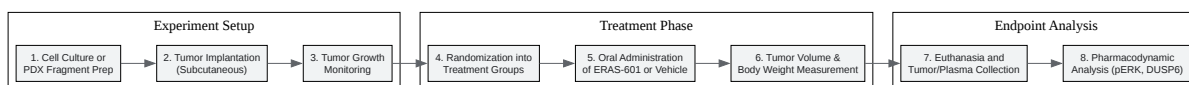
Protocol 1: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ERAS-601 as a single agent in immunodeficient mice bearing human cancer xenografts.

Materials:

- ERAS-601
- Vehicle control (specific formulation not publicly detailed, but likely a standard vehicle such as 0.5% methylcellulose)
- Immunodeficient mice (e.g., Nude, SCID, or NSG mice)
- Human cancer cell lines (e.g., NCI-H358) or patient-derived tumor fragments
- Matrigel (or other appropriate extracellular matrix)
- Calipers for tumor measurement
- Oral gavage needles

Workflow:



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